3-(Chloromethyl)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

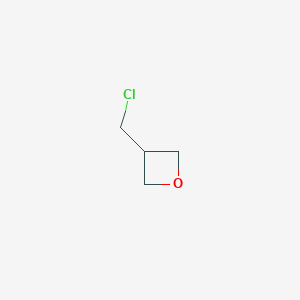

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUPFCIDWQWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619740 | |

| Record name | 3-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87498-55-3 | |

| Record name | 3-(Chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Rising Star in Bioisosteric Replacement and Scaffolding: A Technical Guide to 3-(Chloromethyl)oxetane

Introduction: Beyond the Flatland of Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The demand for molecules with improved physicochemical properties, enhanced metabolic stability, and superior intellectual property positioning has catalyzed the adoption of sp³-rich, three-dimensional motifs. Among these, the oxetane ring has emerged as a uniquely powerful building block. This guide provides an in-depth technical overview of 3-(Chloromethyl)oxetane, a versatile reagent that marries the advantageous properties of the strained oxetane core with the synthetic utility of a reactive chloromethyl handle. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation pharmaceuticals.

Core Physicochemical and Structural Characteristics

This compound is a liquid at room temperature, distinguished by its strained four-membered ether ring.[1] This ring strain, while a source of reactivity under specific conditions, is counterbalanced by the stability of the C-O and C-C bonds in many synthetic transformations. The presence of the electronegative oxygen atom imparts polarity, often improving the aqueous solubility of parent molecules—a critical parameter in drug design.[2]

Molecular and Physical Data

The fundamental properties of this compound are summarized below, providing a baseline for its application in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 87498-55-3 | [3][4] |

| Molecular Formula | C₄H₇ClO | [3] |

| Molecular Weight | 106.55 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | ClCC1COC1 | [4] |

| Appearance | Liquid | [1] |

| Boiling Point | ~136.4 °C at 760 mmHg | [3][5] |

| Density | ~1.128 g/cm³ | [3] |

| Refractive Index | ~1.442 | [3] |

| Flash Point | ~41.9 °C | [3] |

Structural Representation

The three-dimensional, non-planar structure of this compound is a key attribute, offering a vector for scaffold growth outside the plane of a parent molecule.

Caption: Molecular structure of this compound.

Spectroscopic Signature

Characterization of reaction progress and final product purity relies on a clear understanding of the molecule's spectroscopic properties.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Protons on the oxetane ring (CH₂) are expected around 4.5-4.8 ppm as triplets. The methine proton (CH) adjacent to the chloromethyl group would appear further upfield, coupled to the surrounding protons. The chloromethyl protons (CH₂Cl) are expected as a doublet around 3.7-3.9 ppm. |

| ¹³C NMR | The carbon atoms of the oxetane ring adjacent to the oxygen (CH₂) will resonate downfield (~75-80 ppm). The methine carbon (CH) will be in the mid-range, while the chloromethyl carbon (CH₂Cl) will appear around 45-50 ppm. |

| IR Spectroscopy | Key absorbances include the characteristic C-O-C stretching of the ether within the 1150-1050 cm⁻¹ range and the C-Cl stretching vibration, typically found between 800-600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 106. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be definitive. |

Synthesis and Purification: A Practical Approach

While several synthetic routes exist, a common and reliable method for preparing 3-substituted oxetanes is the Corey-Chaykovsky reaction, which involves the reaction of a carbonyl compound with a sulfur ylide. For this compound, a logical precursor is epichlorohydrin, which can be rearranged to 3-chloro-2-oxopropanal, followed by cyclization. However, a more direct and industrially relevant approach often involves the cyclization of a suitable halo-alcohol.

Illustrative Synthesis Protocol: Cyclization of a Dihalopropanol

This protocol is based on established principles of intramolecular Williamson ether synthesis. The causality rests on the deprotonation of a hydroxyl group by a strong base, creating a nucleophilic alkoxide that subsequently displaces a primary halide on the same molecule to form the strained four-membered ring.

Step 1: Preparation of the Precursor

-

Begin with a commercially available precursor such as 1,3-dichloro-2-propanol.

Step 2: Intramolecular Cyclization

-

To a stirred solution of 1,3-dichloro-2-propanol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) at 0 °C, slowly add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil).

-

Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The low temperature controls the exothermic reaction.

-

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Causality: The extended reaction time at ambient temperature allows the intramolecular Sₙ2 reaction to proceed to completion, forming the oxetane ring.

-

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

Step 3: Workup and Purification

-

Carefully quench the reaction by the slow addition of water at 0 °C to destroy any remaining NaH.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to yield pure this compound.

-

Causality: Distillation is an effective method for purifying volatile liquid products from non-volatile impurities and residual solvent.

-

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its predictable and orthogonal reactivity. The primary chloride is a proficient electrophile for Sₙ2 reactions, while the oxetane ring is generally stable to nucleophiles and bases but can be opened under acidic or Lewis acidic conditions.

Nucleophilic Substitution at the Chloromethyl Group

This is the most common application, allowing for the introduction of the oxetane moiety into a target molecule. A wide range of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the chloride.

Caption: Workflow for Sₙ2 reaction with this compound.

This strategy is frequently employed in drug discovery to append the oxetane ring as a bioisosteric replacement for less favorable groups. For instance, replacing a gem-dimethyl group with an oxetane can decrease lipophilicity and improve solubility without a significant steric penalty, while substituting a carbonyl group can enhance metabolic stability.[2][6]

Ring-Opening Reactions

While often avoided to maintain the core scaffold, acid-catalyzed ring-opening provides a pathway to functionalized 1,3-diols. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a well-ventilated chemical fume hood.

-

Hazard Identification: It is harmful if swallowed (H302).[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapor.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials like strong oxidizing agents and strong acids.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) before use.[7]

Conclusion

This compound is more than just a simple building block; it is a strategic tool for molecular design. Its unique combination of a polar, three-dimensional oxetane core and a versatile chloromethyl handle provides medicinal chemists with a reliable method to optimize lead compounds, enhance physicochemical properties, and navigate complex patent landscapes. As the principles of "escape from flatland" continue to guide modern drug discovery, the utility and application of this compound are poised for significant growth.

References

- Google Patents.

-

MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

-

Wikipedia. 3,3-Bis(chloromethyl)oxetane. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

NIST. Oxetane, 3,3-bis-(chloromethyl) - NIST Chemistry WebBook. [Link]

-

PubChem. Oxetane, 3,3-bis(chloromethyl)-. [Link]

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

Sources

Navigating the Chemistry of Chloromethylated Oxetanes: A Technical Guide for Researchers

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in modern medicinal and materials chemistry. Its unique conformational properties, ability to modulate physicochemical characteristics, and utility as a versatile synthetic intermediate have established it as a valuable building block. This guide provides an in-depth technical exploration of chloromethyl-substituted oxetanes, focusing on two key derivatives that are often the subject of scientific inquiry: 3-(Chloromethyl)oxetane and 3,3-Bis(chloromethyl)oxetane.

A point of initial clarification is essential. The term "this compound" can be ambiguous. Scientific literature and commercial catalogs predominantly feature the disubstituted derivative, 3,3-Bis(chloromethyl)oxetane . However, the monosubstituted analog, This compound , is also a distinct chemical entity. This guide will address both compounds, providing a clear delineation of their respective properties and applications to empower researchers in their synthetic and drug discovery endeavors.

The Disubstituted Workhorse: 3,3-Bis(chloromethyl)oxetane

This compound is a widely recognized and utilized building block, primarily owing to its role as a monomer in the production of the high-performance thermoplastic, Penton.[1][2][3] Beyond its industrial significance, its bifunctional nature makes it an attractive starting material for a variety of chemical transformations.

Chemical Identity and Properties

A comprehensive summary of the key identifiers and physicochemical properties of 3,3-Bis(chloromethyl)oxetane is presented below.

| Property | Value | Source(s) |

| CAS Number | 78-71-7 | [1][3] |

| Molecular Formula | C5H8Cl2O | [1][3] |

| Molecular Weight | 155.02 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 18.7 °C (66 °F) | [1][3] |

| Boiling Point | 198 °C (lit.) | [3] |

| Density | 1.29 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.486 (lit.) | [3] |

Synthesis of 3,3-Bis(chloromethyl)oxetane

The synthesis of 3,3-Bis(chloromethyl)oxetane is well-established and typically proceeds via the intramolecular cyclization of a suitably substituted propanol derivative. One common precursor is pentaerythritol trichlorohydrin, which undergoes cyclization in the presence of a base, such as sodium hydroxide.[4]

An alternative and illustrative synthetic protocol involves the base-mediated cyclization of 3-chloro-2,2-bis(chloromethyl)propan-1-ol.

Figure 1: Synthesis of 3,3-Bis(chloromethyl)oxetane.

Experimental Protocol: Synthesis from 3-chloro-2,2-bis(chloromethyl)propan-1-ol [3]

-

Reaction Setup: To a solution of 3-chloro-2,2-bis(chloromethyl)propan-1-ol (1.0 g, 5.22 mmol) in ethanol (2 mL), add potassium hydroxide (0.345 g, 85% purity, 5.22 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3 hours. The causality for refluxing is to provide the necessary activation energy for the intramolecular nucleophilic substitution to proceed at a reasonable rate.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL). The purpose of adding ethyl acetate is to precipitate the inorganic salt (KCl) formed during the reaction while keeping the organic product in solution.

-

Purification: Filter the mixture to remove the solid potassium chloride. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.[2]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR to confirm its structure. The reported ¹H NMR spectrum in CDCl₃ shows signals at δ 4.47 (s, 4H) and 3.95 (s, 4H).[3]

Applications in Research and Development

The two chloromethyl arms of 3,3-Bis(chloromethyl)oxetane serve as reactive handles for nucleophilic substitution reactions, opening avenues for the synthesis of a diverse array of derivatives.

-

Energetic Materials: It is a key intermediate in the synthesis of poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer investigated for its potential use as a propellant binder in rocket fuel.[4] The dichloro starting material is converted to the corresponding diazide via reaction with sodium azide.

-

Monomer Synthesis: As previously mentioned, it is the monomer for the commercial polymer Penton. It can also be functionalized to create other novel monomers. For example, reaction with alcohols can yield bis(alkoxymethyl)oxetanes.

-

Medicinal Chemistry: The oxetane core is a desirable scaffold in drug discovery. 3,3-Disubstituted oxetanes can act as mimics for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. The chloromethyl groups can be displaced by various nucleophiles to introduce pharmacologically relevant functionalities.

Safety and Handling

3,3-Bis(chloromethyl)oxetane is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazards: It is considered toxic if ingested or inhaled.[2][3] It can cause irritation to the eyes, skin, and respiratory tract.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon).[3]

The Monosubstituted Analog: this compound

While less documented than its disubstituted counterpart, this compound is a valuable building block in its own right, offering a single point for chemical modification on the oxetane ring.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 87498-55-3 | [5] |

| Molecular Formula | C4H7ClO | [5] |

| Molecular Weight | 106.55 g/mol | [5] |

Detailed experimental data on the physical properties of this compound are not as readily available in the public domain, necessitating experimental determination for specific applications.

Synthesis of this compound

The synthesis of this compound is not as commonly described as that of the bis-substituted version. However, general methods for the synthesis of 3-substituted oxetanes can be adapted. A plausible synthetic route is the cyclization of a suitable diol precursor where one of the hydroxyl groups is primary and the other is secondary, with a leaving group on the methyl substituent.

Figure 2: Conceptual synthetic pathway to this compound.

Given the lack of a standardized, published protocol in the readily accessible literature, researchers may need to develop a synthetic route based on established methodologies for oxetane formation.

Applications in Research and Development

The primary utility of this compound in a research setting is as a precursor for introducing the 3-oxetanylmethyl moiety into a target molecule.

-

Drug Discovery: The incorporation of a 3-substituted oxetane can significantly impact the pharmacological profile of a lead compound. It can enhance solubility, reduce lipophilicity, and improve metabolic stability. The chloromethyl group allows for the attachment of this valuable scaffold to amines, phenols, thiols, and other nucleophilic groups within a drug candidate.

-

Building Block Synthesis: It can be used to synthesize a variety of other 3-substituted oxetane building blocks. For example, displacement of the chloride with other functional groups can provide access to a library of compounds for screening and further chemical elaboration.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with care.

-

Hazards: While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous chemical. Assume it is an irritant and potentially toxic.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Both 3,3-Bis(chloromethyl)oxetane and this compound are valuable reagents for chemical synthesis, each offering distinct advantages. The former provides a platform for creating C2-symmetric or difunctionalized molecules, while the latter is an excellent tool for introducing a single 3-oxetanylmethyl group. A thorough understanding of their synthesis, reactivity, and handling is crucial for leveraging their full potential in the design and creation of novel molecules for a wide range of applications, from advanced materials to next-generation therapeutics.

References

Spectroscopic Data for 3-(Chloromethyl)oxetane: A Search for Foundational Characterization Data

An extensive search of publicly accessible scientific databases and literature has revealed a significant scarcity of experimental spectroscopic data (NMR, IR, MS) for the compound 3-(Chloromethyl)oxetane (CAS 87498-55-3). While information is readily available for the structurally related and more commonly cited compound, 3,3-Bis(chloromethyl)oxetane, this data is not applicable due to significant differences in molecular structure and symmetry.

This guide will outline the current state of available information, detail the challenges in sourcing primary spectroscopic data for this compound, and present a conceptual framework for the acquisition and interpretation of such data, should it become available.

Introduction: The Elusive Spectroscopic Signature of a Key Building Block

This compound is a valuable heterocyclic compound, sought after in medicinal chemistry and materials science as a versatile building block. The four-membered oxetane ring imparts unique conformational constraints and physicochemical properties, while the chloromethyl group provides a reactive handle for further synthetic transformations. Accurate and comprehensive spectroscopic data is the cornerstone of chemical research and development, enabling researchers to:

-

Confirm molecular structure and purity: Unambiguous assignment of NMR, IR, and MS data is essential to verify the identity of a synthesized compound.

-

Ensure reaction monitoring and quality control: Spectroscopic techniques are vital for tracking the progress of reactions and ensuring the quality of the final product.

-

Predict chemical reactivity and properties: A thorough understanding of a molecule's spectroscopic signature provides insights into its electronic and structural features, which in turn dictate its behavior in chemical systems.

Despite its importance, a comprehensive public repository of its spectroscopic data appears to be unavailable at this time. Searches for synthesis and characterization reports that would typically include this data have been unsuccessful in yielding the primary spectra or peak lists necessary for a detailed technical guide.

Conceptual Workflow for Spectroscopic Analysis

For a novel or uncharacterized compound like this compound, the process of acquiring and interpreting the necessary spectroscopic data would follow a rigorous, multi-technique approach. This self-validating system ensures the highest degree of confidence in the final structural assignment.

Caption: Conceptual workflow for the synthesis, analysis, and structural confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Experimental Protocol: A sample of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Advanced 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning proton and carbon signals.

-

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. We would anticipate distinct signals for the chloromethyl protons (-CH₂Cl), the methine proton at the 3-position (-CH-), and the two sets of non-equivalent methylene protons of the oxetane ring (-OCH₂-). The splitting patterns (multiplicities) would be intricate, likely requiring 2D NMR for full interpretation.

-

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule: the chloromethyl carbon, the methine carbon at C3, and the two methylene carbons of the oxetane ring at C2 and C4. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Experimental Protocol: An IR spectrum would be obtained using either a neat liquid sample (if the compound is a liquid at room temperature) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. An Attenuated Total Reflectance (ATR) accessory is a common modern alternative.

-

Anticipated Key Absorptions:

-

C-H stretching: Aliphatic C-H stretches would be expected in the 2850-3000 cm⁻¹ region.

-

C-O stretching (ether): A strong, characteristic absorption for the cyclic ether (oxetane ring) would be expected in the 1000-1250 cm⁻¹ region.

-

C-Cl stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Experimental Protocol: The sample would be introduced into a mass spectrometer and ionized, typically using Electron Ionization (EI) for small molecules. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured.

-

Expected Observations:

-

Molecular Ion (M⁺): The molecular weight of this compound is 106.55 g/mol . A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we would expect to see two peaks for the molecular ion: one at m/z 106 (for C₄H₇³⁵ClO) and another at m/z 108 (for C₄H₇³⁷ClO), with a relative intensity ratio of approximately 3:1.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl radical, or cleavage of the oxetane ring.

-

Conclusion and Path Forward

While a detailed technical guide with experimental data for this compound cannot be provided at this time due to the lack of available public data, the conceptual framework outlined above describes the standard, rigorous process by which such data would be acquired and analyzed. For researchers, scientists, and drug development professionals requiring this information, the current situation necessitates either in-house synthesis and characterization or collaboration with a synthetic chemistry group to obtain and analyze the compound. The absence of this foundational data in the public domain highlights a gap in the chemical literature and presents an opportunity for future research to fully characterize this important synthetic building block.

References

Due to the inability to find primary spectral data for this compound, a traditional reference list citing sources for this data cannot be compiled. The information presented is based on established principles of spectroscopic interpretation.

The Architect's Molecule: A Senior Application Scientist's Guide to the Precursors for 3-(Chloromethyl)oxetane Synthesis

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in modern medicinal chemistry. Its unique physicochemical properties—acting as a polar, metabolically stable, and non-planar bioisostere for commonly used groups like gem-dimethyl and carbonyls—have propelled its integration into a multitude of drug discovery programs.[1][2] Among the diverse array of functionalized oxetanes, 3-(chloromethyl)oxetane stands out as a pivotal building block, offering a reactive handle for the introduction of the oxetane scaffold into more complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of precursors and the underlying chemical principles that govern these transformations. We will delve into the most prevalent and practical synthetic strategies, offering field-proven insights and detailed protocols to empower the seamless incorporation of this valuable synthon into your research endeavors.

The Strategic Importance of the Oxetane Moiety in Drug Discovery

The utility of the oxetane ring in drug design stems from its distinct three-dimensional structure and electronic properties. The inherent ring strain of approximately 25.5 kcal/mol, while less than that of an epoxide, renders the oxetane ring a potent hydrogen bond acceptor.[3] This property can significantly enhance aqueous solubility and modulate the pharmacokinetic profile of a drug candidate. Furthermore, the puckered conformation of the oxetane ring introduces a desirable three-dimensional character to otherwise flat molecules, which can lead to improved binding affinity and selectivity for biological targets.[4][5] The substitution pattern on the oxetane ring can be tailored to fine-tune these properties, and the 3-(chloromethyl) substituent provides a versatile anchor for further chemical elaboration.

Primary Synthetic Pathways to this compound

The synthesis of this compound is most commonly achieved through the functionalization of a pre-formed oxetane ring, typically derived from readily available starting materials. The two most prominent and industrially scalable precursors are epichlorohydrin and derivatives of pentaerythritol . This guide will focus on the synthetic strategies originating from these key starting materials.

The Epichlorohydrin Route: A Versatile and Scalable Approach

Epichlorohydrin is an inexpensive and highly versatile C3 building block that serves as an excellent starting point for the synthesis of 3-substituted oxetanes. The general strategy involves the initial formation of oxetane-3-methanol, which is subsequently chlorinated to yield the desired this compound.

The conversion of epichlorohydrin to oxetane-3-methanol proceeds via a two-step sequence involving an initial ring-opening of the epoxide followed by an intramolecular Williamson etherification to form the oxetane ring.

Reaction Pathway from Epichlorohydrin to Oxetane-3-methanol

References

The Strategic Reactivity of the Chloromethyl Group in 3-(Chloromethyl)oxetane: A Technical Guide for Synthetic Advancement

Abstract

The oxetane motif has emerged as a cornerstone in modern medicinal chemistry and materials science, prized for its ability to impart favorable physicochemical properties.[1][2][3][4][5] Among the diverse array of oxetane-containing building blocks, 3-(chloromethyl)oxetane stands out as a particularly versatile intermediate. The reactivity of its primary chloromethyl group, a classical site for nucleophilic substitution, is subtly modulated by the presence of the strained four-membered ether ring. This guide provides an in-depth exploration of the reactivity profile of this compound, offering a technical resource for researchers, scientists, and drug development professionals to harness its synthetic potential. We will delve into the mechanistic nuances of its reactions, provide actionable experimental protocols, and present a framework for predicting and controlling its chemical behavior.

Introduction: The Oxetane Advantage and the Role of the Chloromethyl Handle

The incorporation of an oxetane ring into a molecule can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2][4][5] The compact, polar, and three-dimensional nature of the oxetane moiety makes it an attractive surrogate for gem-dimethyl and carbonyl groups.[4][5][6] this compound provides a strategic entry point for introducing this valuable scaffold. The chloromethyl group serves as a reactive "handle," allowing for the facile installation of a wide range of functional groups through well-established nucleophilic substitution chemistry. Understanding the factors that govern the reactivity of this handle is paramount for its effective utilization in multi-step syntheses.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence, often starting from commercially available precursors. A common strategy involves the base-catalyzed cyclization of a suitably substituted 1,3-diol derivative.[7]

A plausible synthetic route is outlined below:

Figure 1: A representative synthetic pathway to this compound.

The hydroboration-oxidation of 3-chloro-2-(chloromethyl)-1-propene affords the corresponding 1,3-diol, which upon treatment with a base, undergoes an intramolecular Williamson ether synthesis to yield the desired this compound.[7]

Core Reactivity: The Chloromethyl Group as an Electrophilic Site

The primary chloride of this compound is the focal point of its reactivity, readily participating in bimolecular nucleophilic substitution (SN2) reactions.[8][9] The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.

Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

A wide array of nucleophiles can displace the chloride ion, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of nucleophile, solvent, and temperature are critical parameters for achieving high yields and selectivity.

| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Reaction Conditions |

| Oxygen | Sodium methoxide (NaOMe) | Methoxy ether | Methanol, reflux |

| Sodium phenoxide (NaOPh) | Aryl ether | DMF, 80 °C | |

| Nitrogen | Sodium azide (NaN3) | Azide | DMF, 60 °C |

| Piperidine | Tertiary amine | Acetonitrile, reflux | |

| Sulfur | Sodium thiophenolate (NaSPh) | Thioether | Ethanol, reflux |

| Carbon | Sodium cyanide (NaCN) | Nitrile | DMSO, 90 °C |

| Diethyl malonate anion | Alkylated malonate | THF, reflux |

Table 1: Representative Nucleophilic Substitution Reactions of this compound.

The neopentyl-like steric hindrance around the electrophilic carbon can influence the rate of SN2 reactions.[10] However, the reactivity is generally sufficient for a broad range of synthetic transformations.

Experimental Protocol: Synthesis of 3-(Azidomethyl)oxetane

This protocol details a representative SN2 reaction to introduce an azide functionality, a versatile precursor for amines and triazoles.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Figure 2: Experimental workflow for the synthesis of 3-(azidomethyl)oxetane.

Competing Pathways: The Potential for Oxetane Ring-Opening

While the chloromethyl group is the primary site of reactivity under most nucleophilic substitution conditions, the strained oxetane ring can undergo ring-opening, particularly in the presence of strong acids or certain Lewis acids.[11][12][13] This reactivity is a critical consideration when designing synthetic routes involving this compound.

Figure 3: Competing reaction pathways for this compound.

The regioselectivity of ring-opening reactions of unsymmetrically substituted oxetanes is influenced by both steric and electronic factors.[12] Under acidic conditions, protonation of the ether oxygen activates the ring towards nucleophilic attack. The attack can occur at either of the ring carbons adjacent to the oxygen.

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable synthetic intermediate that provides a reliable means of introducing the beneficial oxetane moiety. The reactivity of its chloromethyl group is dominated by SN2 displacement reactions with a wide range of nucleophiles. By understanding the reaction conditions that favor this pathway and being mindful of the potential for acid-catalyzed ring-opening, chemists can effectively leverage this building block in the synthesis of novel therapeutics and advanced materials. The insights and protocols provided in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the pace of discovery and innovation.

References

- Ameduri, B., Boutevin, B., & Karam, L. (2007). Synthesis and properties of poly<3-chlorometyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane>. Journal of Fluorine Chemistry, 128(1), 43-48.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade.

- Campbell, T. W. (1957). Some Reactions of 3,3-Bis(chloromethyl)oxetane. The Journal of Organic Chemistry, 22(9), 1029–1032.

- Fessard, T. C., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233.

- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign.

- Huang, Z., & Dong, G. (n.d.). Oxetane Presentation.pptx. The Dong Group, University of Chicago.

- Hübscher, J., & Schmalz, H.-G. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-143.

- Li, X., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598.

- Martinez, A. C., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12436-12456.

- Nishimura, T. (2004). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech Report, (September/October), 26-31.

- Wicks, D. A., & Tirrell, D. A. (1987). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 25(3), 655-662.

- Xu, F., & Ma, D. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(1), 2-15.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes [authors.library.caltech.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Stability of 3-(Chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Section 1: Deconstructing Ring Strain in the Oxetane Core

The concept of ring strain, first articulated by Adolf von Baeyer, describes the inherent instability in cyclic molecules due to deviations from ideal bond angles, eclipsing interactions (torsional strain), and transannular interactions (steric strain)[1]. While often considered a liability, the controlled release of this stored potential energy is a powerful tool in chemical synthesis.

The oxetane ring, a four-membered cyclic ether, possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ/mol), a value comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than the relatively stable tetrahydrofuran (5.6 kcal/mol)[2][3][4]. This strain arises primarily from two factors:

-

Angle Strain: The endocyclic C-O-C and C-C-C bond angles in oxetane are compressed to approximately 90.2° and 84.8°, respectively, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°[3][5]. This forces the bonding orbitals to have a higher p-character, resulting in weaker, more reactive "bent" bonds.

-

Torsional Strain: The near-planar geometry of the oxetane ring forces the hydrogen atoms on adjacent carbon atoms into partially eclipsed conformations, creating repulsive electronic interactions. While oxetane does exhibit a slight "puckering" to alleviate this, the strain remains substantial[2][6].

This inherent strain makes the oxetane ring susceptible to nucleophilic attack and ring-opening reactions, a characteristic that is both a challenge and an opportunity in synthetic chemistry.[3][5]

Comparative Analysis of Cyclic Ethers

To fully appreciate the unique properties of the oxetane ring, a comparison with its three- and five-membered counterparts is instructive.

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) | Relative Reactivity | Key Features |

| Oxirane (Epoxide) | 3 | ~27.3 | High | Highly susceptible to ring-opening due to extreme angle strain.[3][7] |

| Oxetane | 4 | ~25.5 | Moderate-High | A balance of stability and reactivity; less prone to spontaneous polymerization than epoxides but readily opened under controlled conditions.[3][4] |

| Tetrahydrofuran (THF) | 5 | ~5.6 | Low | A relatively strain-free and stable ring, often used as a solvent.[3][8] |

This table highlights the "Goldilocks" nature of the oxetane ring: sufficiently strained to be a useful reactive handle, yet stable enough to be incorporated as a robust structural motif in complex molecules.

Section 2: The Influence of the 3-(Chloromethyl) Substituent

The introduction of a chloromethyl group at the 3-position of the oxetane ring, creating 3-(chloromethyl)oxetane, introduces several key modifications to the parent structure's reactivity and stability.

Electronic and Steric Effects

The electron-withdrawing nature of the chlorine atom can have a modest impact on the electron density of the oxetane oxygen, slightly reducing its basicity. However, the more significant effect is steric. The 3-substituent can influence the puckering of the ring and can sterically hinder the approach of nucleophiles to the ring carbons.[2]

A Versatile Synthetic Handle

The primary role of the chloromethyl group is to serve as a versatile synthetic handle. The chlorine atom is a good leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the facile introduction of various functional groups, making this compound a valuable building block for creating diverse molecular architectures.

Section 3: Synthesis of this compound and its Derivatives

The synthesis of oxetanes, in general, is a synthetic challenge due to the inherent ring strain.[5] The most common and industrially viable method for producing 3,3-disubstituted oxetanes, including 3,3-bis(chloromethyl)oxetane, is through the intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis of 3,3-Bis(chloromethyl)oxetane

A common precursor for 3,3-bis(chloromethyl)oxetane is pentaerythritol.[9][10]

Step 1: Chlorination of Pentaerythritol Pentaerythritol is treated with a chlorinating agent, such as thionyl chloride or hydrochloric acid, to produce pentaerythritol trichlorohydrin.

Step 2: Intramolecular Cyclization The resulting trichlorohydrin is then treated with a strong base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis, forming the oxetane ring.[10]

Caption: Synthesis of 3,3-Bis(chloromethyl)oxetane.

Synthesis of this compound Derivatives

The chloromethyl group of 3,3-bis(chloromethyl)oxetane can be further functionalized. For example, reaction with sodium azide can yield 3,3-bis(azidomethyl)oxetane (BAMO), an energetic polymer precursor.[10] Another example is the reaction with 2-methoxyethanol in the presence of sodium metal to produce 3,3-bis(methoxyethoxymethyl)oxetane (BMEMO).[11]

Section 4: Ring-Opening Polymerization: Harnessing the Strain

The significant ring strain of the oxetane ring makes it an excellent monomer for ring-opening polymerization (ROP), particularly cationic ROP.[12][13] This process allows for the creation of polyethers with a wide range of properties and applications.

Mechanism of Cationic Ring-Opening Polymerization

The cationic ROP of oxetanes is typically initiated by a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxetane ring, activating it for nucleophilic attack.[12][14] The polymerization then proceeds via a chain-growth mechanism.

Caption: Mechanism of Cationic Ring-Opening Polymerization of Oxetane.

Computational studies have shown that the polymerization of oxetane proceeds by the oxygen atom of an incoming monomer attacking a carbon atom of the activated oxetane cation.[12] The energy barrier for the initial step is relatively low, allowing the polymerization to proceed readily.[12]

This compound in Polymer Chemistry

This compound and its derivatives are valuable monomers for creating functional polyethers. The chloromethyl group can be retained in the polymer backbone, providing a site for post-polymerization modification, or it can be converted to other functional groups prior to polymerization. For instance, poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] has been synthesized and characterized.[9]

Section 5: The Oxetane Ring in Drug Discovery and Medicinal Chemistry

In recent years, the oxetane motif has gained significant traction in medicinal chemistry as a means to improve the physicochemical properties of drug candidates.[5][15][16]

A Bioisostere for Common Functional Groups

The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups.[15][17] This substitution can lead to several beneficial effects:

-

Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility.[15]

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[16][17]

-

Reduced Lipophilicity: The introduction of an oxetane can lower a molecule's lipophilicity (LogD), which can be advantageous for reducing off-target effects.[15]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can decrease the basicity of nearby amine groups, which can be a useful strategy to mitigate issues like hERG channel inhibition.[15]

3-Substituted Oxetanes in Drug Design

Oxetanes substituted at the 3-position are particularly attractive in drug discovery because they are non-chiral when the substituents are identical.[17] The majority of oxetane-containing compounds in drug discovery campaigns feature substitution at the 3-position, likely due to their greater stability and more straightforward synthesis.[16][18]

Section 6: Stability and Reactivity Considerations of the this compound Ring

While the ring strain of this compound is a key driver of its useful reactivity, it also presents challenges in terms of stability. The ring can be susceptible to opening under strongly acidic conditions or at high temperatures.[18][19]

Factors Influencing Stability

The stability of the oxetane ring is influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns because the substituents can sterically hinder the approach of nucleophiles to the ring carbons.[18] However, even 3,3-disubstituted oxetanes can undergo ring-opening, especially if an internal nucleophile is present.[18]

Controlled Ring-Opening Reactions

The propensity of the oxetane ring to undergo cleavage can be harnessed for synthetic purposes. Lewis acid-catalyzed ring-opening reactions of oxetanes with various nucleophiles are well-established methods for creating functionalized acyclic compounds.[3][20]

Conclusion

The this compound ring represents a fascinating and highly useful chemical entity. Its significant ring strain is the source of both its synthetic utility and its potential instability. For researchers in drug discovery and polymer science, a thorough understanding of the delicate balance between these opposing characteristics is crucial. By leveraging the controlled release of this ring strain, chemists can access novel molecular architectures with improved properties. The continued exploration of the synthesis, reactivity, and applications of this compound and its derivatives promises to unlock new opportunities in both materials science and medicine.

References

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]

-

Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5193. [Link]

-

Fessard, T. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12457-12485. [Link]

-

Fessard, T. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Wiberg, K. B. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4457. [Link]

-

Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

-

Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(80), 50798-50806. [Link]

-

OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. [Link]

-

Bednarek, M., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(7), 2458-2464. [Link]

-

Ameduri, B., Boutevin, B., & Karam, L. (2007). Synthesis and properties of poly<3-chlorometyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane>. Journal of Fluorine Chemistry, 128(1), 43-48. [Link]

-

Wikipedia. (n.d.). 3,3-Bis(chloromethyl)oxetane. [Link]

-

Davis, O. A., & Bull, J. A. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-140. [Link]

-

Wiberg, K. B. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450-4457. [Link]

-

ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. [Link]

-

Wang, H., Pu, M., & Ding, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(80), 50798-50806. [Link]

-

Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition. [https://homework.study.com/explanation/oxetane-can-be-polymerized-by-cationic-ring-opening-polymerization-initiated-by-a-protonic-acid-draw-the-complete-mechanism-for-this-showing-termination-by-water-addition.html]([Link] polymerization-initiated-by-a-protonic-acid-draw-the-complete-mechanism-for-this-showing-termination-by-water-addition.html)

-

Davis, O. A., & Bull, J. A. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-140. [Link]

-

Zahoor, A. F., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(16), 1395-1422. [Link]

-

Bennett, J. E. (2016). Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(8), 1456-1459. [Link]

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. [Link]

-

PubChem. (n.d.). Oxetane, 3,3-bis(chloromethyl)-. [Link]

-

Wampler, H. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Journal of Student Research. [Link]

-

PrepChem. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). [Link]

-

Chemistry Stack Exchange. (2014). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)? [Link]

-

Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

-

ChemSynthesis. (n.d.). [3-(chloromethyl)-3-oxetanyl]methanol. [Link]

-

The Organic Chemistry Tutor. (2021, July 7). Introduction to Cyclic Ethers. YouTube. [Link]

-

ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

-

Farthing, A. C. (1956). Some Reactions of 3,3-Bis(chloromethyl)oxetane. The Journal of Organic Chemistry, 21(9), 997-999. [Link]

-

Bai, F., et al. (2008). Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol. 2008 International Conference on Advanced Fibers and Polymer Materials. [Link]

-

Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

Sources

- 1. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 10. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. homework.study.com [homework.study.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxetanes - Enamine [enamine.net]

- 18. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 3-(Chloromethyl)oxetane and 3,3-bis(Chloromethyl)oxetane: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel material properties and therapeutic functions. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to impart desirable physicochemical characteristics, such as improved solubility and metabolic stability, in both polymer science and drug discovery. This technical guide provides an in-depth comparative analysis of two key functionalized oxetanes: 3-(chloromethyl)oxetane and 3,3-bis(chloromethyl)oxetane. We will explore their synthesis, physical and chemical properties, reactivity—with a focus on cationic ring-opening polymerization—and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chloromethyl-Substituted Oxetanes

The inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it a reactive yet stable functional group, readily undergoing ring-opening reactions under specific conditions.[1] The introduction of one or two chloromethyl substituents at the 3-position provides reactive handles for further functionalization and significantly influences the polymerization behavior and properties of the resulting polyethers. 3,3-bis(chloromethyl)oxetane (BCMO) is a well-established monomer for the production of the high-performance thermoplastic, Penton, and serves as a precursor to energetic polymers.[2][3] In contrast, this compound, with its single reactive side group, offers a different set of opportunities for creating functional polymers with tailored properties. This guide will elucidate the key distinctions between these two valuable chemical building blocks.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both this compound and 3,3-bis(chloromethyl)oxetane involves multi-step processes, typically starting from readily available precursors. The additional chloromethyl group in BCMO imparts a higher molecular weight and density, as well as a higher boiling point compared to its monosubstituted counterpart.

| Property | This compound | 3,3-bis(Chloromethyl)oxetane (BCMO) |

| CAS Number | 87498-55-3 | 78-71-7 |

| Molecular Formula | C₄H₇ClO | C₅H₈Cl₂O |

| Molecular Weight | 106.55 g/mol | 155.02 g/mol |

| Appearance | Liquid | Low melting solid or liquid[4] |

| Boiling Point | Not readily available | 198 °C (lit.) |

| Density | Not readily available | 1.29 g/mL at 25 °C (lit.) |

| Refractive Index | Not readily available | n20/D 1.486 (lit.) |

| Melting Point | Not applicable | 18-19 °C[4] |

Diagram 1: Synthesis Pathway Overview

Caption: General synthetic routes for this compound and 3,3-bis(chloromethyl)oxetane.

Synthesis of 3,3-bis(Chloromethyl)oxetane (BCMO)

The commercial synthesis of BCMO typically starts from pentaerythritol. A common method involves the reaction of pentaerythritol with thionyl chloride in the presence of a Vilsmeier reagent (formed from N,N-dimethylformamide and thionyl chloride) to produce pentaerythritol trichlorohydrin.[5] This intermediate then undergoes a ring-closure reaction upon treatment with an alkali metal hydroxide, such as sodium hydroxide, to yield BCMO.[5]

Experimental Protocol: Synthesis of BCMO

-

Preparation of Vilsmeier Reagent: React N,N-dimethylformamide with thionyl chloride.

-

Formation of Pentaerythritol Monochlorohydrin: React the Vilsmeier reagent with pentaerythritol.

-

Formation of Pentaerythritol Trichlorohydrin: React the monochlorohydrin with thionyl chloride.[5]

-

Ring Closure: Add a solution of sodium hydroxide to the cooled reaction mixture and reflux for several hours.[5]

-

Purification: The resulting BCMO can be purified by distillation under reduced pressure.

Synthesis of this compound

The synthesis of this compound is a more complex process. One reported method involves the hydroboration-oxidation of 3-chloro-2-chloromethyl-1-propene, followed by a base-catalyzed cyclization to form the oxetane ring, with an overall yield of around 22%.[6]

Experimental Protocol: Synthesis of this compound

-

Hydroboration-Oxidation: Treat 3-chloro-2-chloromethyl-1-propene with a borane source (e.g., diborane), followed by oxidation with hydrogen peroxide and sodium hydroxide.

-

Cyclization: The resulting diol is then cyclized using a suitable base to yield this compound.[6]

-

Purification: The final product is purified by distillation.

Reactivity and Polymerization: A Mechanistic Perspective

The most significant application of these chloromethylated oxetanes is in cationic ring-opening polymerization (CROP) to produce polyethers. The mechanism is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer unit.[7]

Diagram 2: Cationic Ring-Opening Polymerization Mechanism

Caption: Simplified mechanism of cationic ring-opening polymerization of substituted oxetanes.

Comparative Reactivity in Polymerization

The presence of a second chloromethyl group in BCMO has a notable impact on its polymerization behavior compared to the mono-substituted analog. While direct kinetic comparisons are scarce in the literature, the electronic and steric effects of the substituents play a crucial role. The electron-withdrawing nature of the chloromethyl groups can influence the basicity of the oxetane oxygen, affecting the rate of initiation.

A study on the reactivity of the resulting polymers, poly[2-(chloromethyl)oxetane] and poly[this compound], towards benzoate ion revealed that poly[this compound] is more reactive by a factor of two.[6] This suggests that the single chloromethyl group in the 3-position may result in a more accessible reactive site in the polymer backbone compared to the gem-disubstituted polymer derived from BCMO.

The kinetics of the cationic polymerization of BCMO have been studied in more detail. The reaction is first order with respect to the monomer, catalyst, and co-catalyst (e.g., water) at low ratios of co-catalyst to catalyst.[2] The rate of polymerization is influenced by the concentration of the initiator and any co-initiators present.

Applications: From High-Performance Plastics to Energetic Materials

The distinct structural features of this compound and BCMO, along with their respective polymers, lead to a range of specialized applications.

3,3-bis(Chloromethyl)oxetane (BCMO) and its Polymer (Penton)

The polymer derived from BCMO, commercially known as Penton, is a highly crystalline thermoplastic with excellent chemical resistance and thermal stability.[3] Its applications include:

-

Corrosion-resistant coatings: For pipes, valves, and tanks in the chemical processing industry.

-

Precision-molded parts: Such as gears, bearings, and pump components.[3]

-

Electrical insulation: Due to its low water absorption and good dielectric properties.

Furthermore, BCMO is a critical precursor in the synthesis of energetic polymers. By replacing the chlorine atoms with azide groups, poly(bis(azidomethyl)oxetane) (PolyBAMO) is produced, which is a key component in modern propellants and explosives.[8]

This compound and its Polymer

The applications of this compound and its corresponding polymer are less established commercially but hold significant potential in research and development. The single chloromethyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups. This opens up possibilities for creating:

-

Functional polyethers: With tailored properties for applications in drug delivery, biocompatible materials, and specialty adhesives.

-

Graft copolymers: Where other polymer chains can be grown from the chloromethyl side groups.

-

Cross-linkable polymers: The chloromethyl group can act as a site for cross-linking, leading to the formation of thermosetting materials.

The elastomeric nature of poly[this compound] suggests its potential use in applications requiring flexibility and resilience.[6]

Safety and Handling

Both this compound and 3,3-bis(chloromethyl)oxetane are hazardous chemicals and must be handled with appropriate safety precautions. BCMO is classified as an extremely hazardous substance and is known to be toxic by ingestion and inhalation, potentially causing kidney damage.[7] It is also a lachrymator, causing irritation to the eyes.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound and 3,3-bis(chloromethyl)oxetane are valuable building blocks in polymer chemistry and materials science. While BCMO has found significant commercial success as the monomer for the high-performance polymer Penton and as a precursor for energetic materials, the mono-substituted analog offers greater versatility for the synthesis of functional polyethers with tailored properties.

Future research in this area is likely to focus on exploiting the reactivity of the chloromethyl groups for the development of novel materials with advanced functionalities. For drug development professionals, the incorporation of the 3-substituted oxetane motif, derived from precursors like this compound, can be a valuable strategy for enhancing the pharmacological properties of new therapeutic agents. A thorough understanding of the comparative synthesis, reactivity, and properties of these two key oxetanes is essential for harnessing their full potential in a wide range of scientific and industrial applications.

References

- Wicks, D. A., & Tirrell, D. A. (1986). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science: Polymer Chemistry Edition, 24(10), 2485-2491.

-

Wikipedia. (n.d.). 3,3-Bis(chloromethyl)oxetane. Retrieved from [Link]

- Penczek, S. (1965). Kinetics and mechanism of heterogeneous polymerization of 3,3‐bis(chloromethyl)oxetane catalyzed by gaseous BF3. Die Makromolekulare Chemie, 80(1), 146-161.

- Li, X., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(83), 52837-52844.

- Olah, G. A. (1977). U.S. Patent No. 4,031,110. Washington, DC: U.S.

- SynQuest Laboratories. (n.d.). 3,3-Bis(chloromethyl)

-

PubChem. (n.d.). Oxetane, 3,3-bis(chloromethyl)-. Retrieved from [Link]

- MDPI. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(12), 2894.

- Google Patents. (n.d.). Process for the preparation of 3,3-bis-(chloromethyl)-oxetane.

-

PrepChem. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloromethyl Methyl Ether. Retrieved from [Link]

- ResearchGate. (n.d.). Scheme 1.

- Aston Publications Explorer. (n.d.).

- Journal of Functional Polymers. (2005). Cationic Ring-opening Polymerization of Substituted Oxetane Monomers. 18(4), 651-659.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11829-11957.

- Smolecule. (n.d.). Buy 3,3-Bis(chloromethyl)oxetane.

- RadTech. (n.d.). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane.

- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.

- Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-143.

- NIH. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Journal of the American Chemical Society, 144(12), 5364-5370.

- Enamine. (n.d.). Oxetanes.

- ACS Publications. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(9), 3552-3581.

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- ResearchGate. (n.d.). Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane)

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Properties of Poly(3-chloromethyl-3-(1,1,2,2- tetrahydroperfluoro-octyl-oxy)methyl Oxetane).

- RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.

- ChemRxiv. (2024).

- Polymer Chemistry (RSC Publishing). (n.d.).

- Semantic Scholar. (2013).

- ResearchGate. (2016).

Sources

- 1. radtech.org [radtech.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]

- 6. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes [authors.library.caltech.edu]

- 7. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)oxetane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions required for 3-(Chloromethyl)oxetane. As a Senior Application Scientist, the following guide is structured not as a rigid checklist but as a self-validating system of protocols rooted in the fundamental reactivity and toxicology of the molecule. The causality behind each recommendation is explained to foster a deep-seated culture of safety and scientific integrity.

Core Tenets: Understanding the Inherent Risks

This compound is a valuable electrophilic building block in medicinal chemistry and materials science. Its utility stems from two key structural features: the strained four-membered oxetane ring and the reactive primary alkyl chloride. This combination, however, also dictates its hazard profile. The strained ether is susceptible to ring-opening reactions, while the chloromethyl group makes it a potent alkylating agent.

Due to its specific nature, comprehensive safety data for this compound is limited. Therefore, this guide draws heavily upon the well-documented and closely related analogue, 3,3-Bis(chloromethyl)oxetane (BCMO) . Given the shared reactive moieties, it is scientifically prudent to handle this compound with at least the same, if not a greater, level of caution as BCMO. BCMO is classified as an extremely hazardous substance in the United States[1].

Hazard Identification and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a robust safety plan. The primary hazards include high acute toxicity via inhalation, severe irritation to skin and eyes, and potential for causing respiratory tract irritation[2]. It is a lachrymator (induces tears) and may be toxic to the kidneys and central nervous system[3][4].

| Property | Data | Source |

| Chemical Formula | C₅H₈Cl₂O (for BCMO) | [1][5] |

| Molecular Weight | 155.02 g/mol (for BCMO) | [5][6] |

| Appearance | Colorless to light yellow liquid; may be a solid below room temp | [3][5] |

| Melting Point | ~18.9 °C (for BCMO) | [1][5] |

| Boiling Point | ~198 °C (for BCMO) | [5][6] |

| Density | ~1.29 g/mL at 25 °C (for BCMO) | [5][6] |

| GHS Hazard Codes | H302 (Harmful if swallowed), H330 (Fatal if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Signal Word | Danger | [2] |

Logical Framework for Risk Assessment

Every procedure involving this chemical must begin with a formal risk assessment. The following workflow illustrates the cyclical nature of laboratory safety management.

Caption: Risk Assessment and Control Cycle.

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not achieved by a single action but by implementing a series of controls, from most to least effective.

Engineering Controls (Primary Defense)

These controls physically separate the user from the hazard. For this compound, their use is non-negotiable.

-

Chemical Fume Hood: All handling, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to mitigate the "Fatal if inhaled" (H330) risk by ensuring vapors are contained and exhausted.[2]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of any potential exposure[2]. The causality is clear: in case of a significant splash, immediate dilution is the most effective way to minimize skin and eye damage.

Administrative Controls (Procedural Safeguards)

These are the protocols and work practices that define safe operation.

-

Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

-

Standard Operating Procedure (SOP): A detailed, written SOP for the specific experiment must be approved before work begins. This SOP should incorporate all safety information from this guide and the supplier's Safety Data Sheet (SDS).

-

Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response actions for this chemical before they are permitted to use it.

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be selected carefully to provide adequate protection. Its effectiveness depends on proper use.

| Task | Minimum Required PPE | Rationale & Source |

| Routine Handling (in Fume Hood) | Chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, face shield, lab coat. | Protects against incidental splashes and contact. Goggles prevent entry of vapors/splashes into eyes.[2][7] |

| Weighing/Transfer of >10 mL | Double-gloving with chemical-resistant gloves, chemical goggles, face shield, chemically impervious apron over lab coat. | Increased risk of splash during transfer of larger volumes necessitates enhanced body and hand protection.[2] |